molecular formula C21H23N3O2S B5014077 4-(Furan-2-yl)-6-phenyl-2-sulfanyl-1,4-dihydropyridine-3-carbonitrile;4-methylmorpholine

4-(Furan-2-yl)-6-phenyl-2-sulfanyl-1,4-dihydropyridine-3-carbonitrile;4-methylmorpholine

Cat. No.: B5014077
M. Wt: 381.5 g/mol
InChI Key: RPRGBUYZPUNGSN-UHFFFAOYSA-N
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Description

4-(Furan-2-yl)-6-phenyl-2-sulfanyl-1,4-dihydropyridine-3-carbonitrile;4-methylmorpholine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Properties

IUPAC Name

4-(furan-2-yl)-6-phenyl-2-sulfanyl-1,4-dihydropyridine-3-carbonitrile;4-methylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2OS.C5H11NO/c17-10-13-12(15-7-4-8-19-15)9-14(18-16(13)20)11-5-2-1-3-6-11;1-6-2-4-7-5-3-6/h1-9,12,18,20H;2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPRGBUYZPUNGSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOCC1.C1=CC=C(C=C1)C2=CC(C(=C(N2)S)C#N)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Furan-2-yl)-6-phenyl-2-sulfanyl-1,4-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with active methylene compounds in the presence of a base. The reaction conditions often involve refluxing in solvents like ethanol or methanol, with catalysts such as piperidine or ammonium acetate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Furan-2-yl)-6-phenyl-2-sulfanyl-1,4-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various hydrogenated derivatives.

Scientific Research Applications

4-(Furan-2-yl)-6-phenyl-2-sulfanyl-1,4-dihydropyridine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Furan-2-yl)-6-phenyl-2-sulfanyl-1,4-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The furan and phenyl groups can participate in π-π interactions, while the sulfanyl group may form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

List of Similar Compounds

  • Furan-2-ylmethanone derivatives
  • Benzofuran-based Schiff bases
  • Nitrofurantoin analogues

By understanding the detailed properties and applications of 4-(Furan-2-yl)-6-phenyl-2-sulfanyl-1,4-dihydropyridine-3-carbonitrile, researchers can explore its potential in various scientific and industrial fields.

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